molecular formula C16H18N2O4S B3597547 5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE

5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B3597547
M. Wt: 334.4 g/mol
InChI Key: JGWOXBVOXPSRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a pyrrolidine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the pyrrolidine ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine ring is often synthesized via the reduction of pyrrole or through cyclization reactions involving amines and aldehydes.

Once the individual rings are prepared, they are coupled together using sulfonylation reactions. This involves the introduction of a sulfonyl group to the pyrrolidine ring, followed by the coupling of the sulfonylated pyrrolidine with the furan ring through amide bond formation. The reaction conditions typically involve the use of catalysts such as palladium or copper and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonyl group can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonamide group is known to interact with proteins, potentially inhibiting their function or altering their conformation. The furan and pyrrolidine rings contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE: Lacks the methyl group, which may affect its biological activity and binding properties.

    5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE: Contains a thiophene ring instead of a furan ring, which can influence its chemical reactivity and biological activity.

    5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLE-2-CARBOXAMIDE: Features a pyrrole ring, which may alter its pharmacokinetic properties and interaction with biological targets.

Uniqueness

5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]FURAN-2-CARBOXAMIDE is unique due to the presence of both the furan and pyrrolidine rings, as well as the sulfonamide group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-12-4-9-15(22-12)16(19)17-13-5-7-14(8-6-13)23(20,21)18-10-2-3-11-18/h4-9H,2-3,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWOXBVOXPSRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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